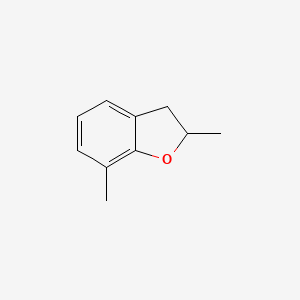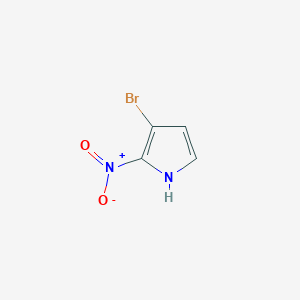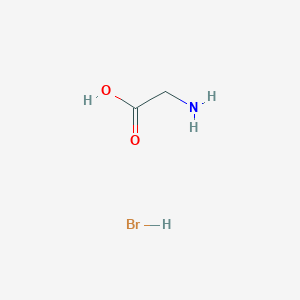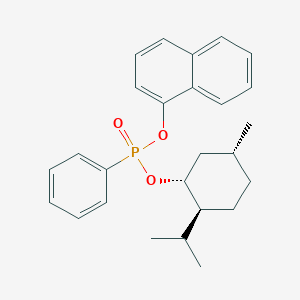
1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the reaction of 1-butyl-2-hydroxy-5-methylpyrrole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(1-Butyl-2-oxo-5-methyl-1H-pyrrol-3-yl)ethanone.
Reduction: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanol.
Substitution: 1-(1-Butyl-2-hydroxy-5-methyl-4-bromo-1H-pyrrol-3-yl)ethanone.
科学研究应用
1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
相似化合物的比较
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a methyl group instead of a butyl group.
1-(1-Butyl-1H-pyrrol-2-yl)ethanone: Lacks the hydroxyl group present in 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone.
1-(1-Butyl-2-hydroxy-1H-pyrrol-3-yl)ethanone: Similar structure but without the methyl group at the 5-position.
Uniqueness: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. The butyl group also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.
属性
CAS 编号 |
62672-68-8 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
1-(1-butyl-2-hydroxy-5-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO2/c1-4-5-6-12-8(2)7-10(9(3)13)11(12)14/h7,14H,4-6H2,1-3H3 |
InChI 键 |
CKVITIZDYUBRKI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=CC(=C1O)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
![Isoxazole, 5-[2-methoxy-2-(4-methoxyphenyl)ethyl]-3-methyl-](/img/structure/B12902140.png)
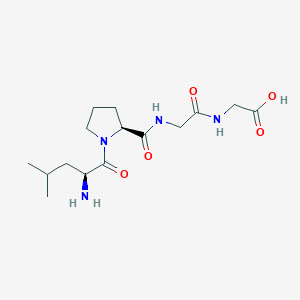
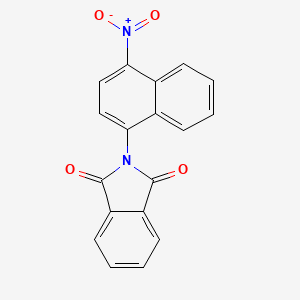
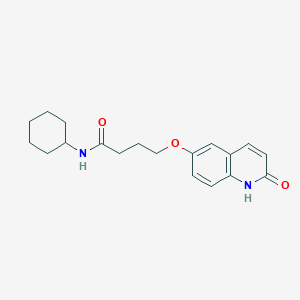
![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)

![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
